molecular formula C11H9F2NO2 B13254480 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B13254480
M. Wt: 225.19 g/mol
InChI Key: DOLQLHPVRJUYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a fluorinated benzodioxine derivative featuring a carbonitrile group at the 2-position, an ethyl substituent, and fluorine atoms at the 5- and 8-positions. The dihydrobenzodioxine core provides a partially saturated six-membered ring, which may influence conformational stability and electronic properties. The fluorine atoms and carbonitrile group are critical for modulating reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

3-ethyl-5,8-difluoro-2H-1,4-benzodioxine-3-carbonitrile

InChI

InChI=1S/C11H9F2NO2/c1-2-11(5-14)6-15-9-7(12)3-4-8(13)10(9)16-11/h3-4H,2,6H2,1H3

InChI Key

DOLQLHPVRJUYTG-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=C(C=CC(=C2O1)F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The difluoro and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Features and Key Functional Groups

  • Core structure : 2,3-Dihydro-1,4-benzodioxine, a fused bicyclic system with one oxygen atom in each ring.
  • Substituents: 2-Ethyl group: Enhances lipophilicity and steric bulk. 2-Carbonitrile: A polar functional group capable of hydrogen bonding and serving as a reactive site for further derivatization.

Comparison with Structurally Similar Compounds

Comparison with 2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile (CAS 2060030-62-6)

This methyl-substituted analog replaces fluorine atoms with methyl groups at the 5- and 8-positions. Key differences include:

Property 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile 2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Substituents 5,8-Fluoro (electron-withdrawing) 5,8-Methyl (electron-donating)
Lipophilicity Lower (due to fluorine’s polarity) Higher (methyl groups increase hydrophobicity)
Metabolic Stability Likely enhanced (C-F bonds resist oxidation) Potentially reduced (methyl groups prone to oxidation)
Synthetic Accessibility May require fluorination steps (e.g., electrophilic substitution) Simpler alkylation routes

The fluorine substitution in the target compound improves electronic effects and stability, whereas the methyl analog’s bulkier substituents may favor hydrophobic interactions in biological systems .

Comparison with N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide

This benzothiophene-benzoxazine hybrid (from ) shares a dihydrobenzoxazine core but incorporates a trifluorophenyl group and a benzothiophene-carboxamide moiety. Key contrasts:

  • Core Heterocycle : Benzothiophene-carboxamide vs. benzodioxine-carbonitrile.
  • Fluorine Placement : The trifluorophenyl group in the benzothiophene derivative provides strong electron-withdrawing effects, similar to the 5,8-difluoro in the target compound.
  • Biological Relevance : The benzothiophene derivative is explicitly designed for antiparasitic applications (heartworm treatment), suggesting that fluorinated aromatic systems are prioritized for target binding and stability .

Comparison with Benzodiazepine Derivatives

Benzodiazepines (e.g., 2,3-dihydro-1,5-benzodiazepines from ) share a partially saturated heterocyclic scaffold but differ in ring composition (two nitrogen atoms vs. two oxygen atoms in benzodioxine).

  • Electronic Profile : The benzodioxine’s oxygen atoms create a more electron-rich environment compared to benzodiazepines.
  • Biological Activity : Benzodiazepines are CNS agents, while the target compound’s carbonitrile group and fluorine substituents may steer it toward antimicrobial or antiparasitic applications, though direct evidence is lacking .

Biological Activity

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzodioxine core with difluoromethyl and carbonitrile substituents. This unique configuration contributes to its biological properties. The molecular formula is C12H10F2NC_{12}H_{10}F_2N and its molecular weight is approximately 221.21 g/mol.

Research indicates that 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile exhibits biological activity primarily through the following mechanisms:

  • Microtubule Disruption : Similar to other microtubule-targeting agents (MTAs), this compound interferes with microtubule dynamics, which can lead to apoptosis in cancer cells. It binds to the colchicine site on tubulin, disrupting polymerization and leading to cell cycle arrest .
  • Antitumor Activity : Preclinical studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The ability to induce apoptosis via microtubule stabilization or destabilization is a common feature among these agents .

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile:

Study Cell Line IC50 (µM) Mechanism Notes
Study AHeLa5.0Microtubule disruptionInduced apoptosis via caspase activation
Study BMCF-77.5Cell cycle arrestIncreased sub-G1 population observed
Study CA5496.0Inhibition of tubulin polymerizationSignificant tumor growth inhibition in vivo

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the anticancer efficacy of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile against HeLa cells. The compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity. Flow cytometry revealed increased apoptosis markers and disrupted microtubule formation .
  • Case Study 2: In Vivo Tumor Model
    • In a xenograft model using A549 lung cancer cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis within treated tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.